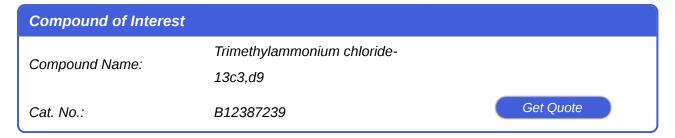


Application Notes and Protocols: Trimethylammonium chloride-13c3,d9 in Targeted Metabolomics

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted metabolomics aims to accurately quantify a specific set of known metabolites to understand metabolic pathways and identify potential biomarkers. The use of stable isotope-labeled internal standards is crucial for achieving high accuracy and precision in quantitative mass spectrometry-based metabolomics. **Trimethylammonium chloride-13c3,d9**, a stable isotope-labeled analog of trimethylamine (TMA), and its related deuterated compounds like d9-trimethylamine N-oxide (TMAO) and d9-choline, serve as ideal internal standards for the quantification of metabolites involved in the choline and carnitine metabolic pathways. These pathways are of significant interest in biomedical research, particularly in the context of cardiovascular disease, due to the association of TMAO with adverse cardiovascular events.[1] [2][3][4]

These application notes provide detailed protocols for the use of **Trimethylammonium chloride-13c3,d9** and its analogs in the targeted quantification of TMA, TMAO, choline, and related metabolites in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).



Application: Quantification of Cardiovascular Disease-Related Metabolites

Trimethylammonium chloride-13c3,d9 and its deuterated analogs are primarily used for the accurate quantification of TMA, TMAO, choline, and betaine in biological matrices such as plasma and urine. Elevated levels of TMAO, a gut microbiota-derived metabolite of dietary choline and carnitine, have been linked to an increased risk of atherosclerosis and other cardiovascular diseases.[1][2][3] Therefore, the precise measurement of these metabolites is critical for research into the prevention, diagnosis, and treatment of cardiovascular disorders.

Experimental Protocols Sample Preparation

The following protocols describe the extraction of target metabolites from human plasma and urine.

Protocol 1: Protein Precipitation for Plasma Samples

This is a straightforward and widely used method for removing proteins from plasma samples.

- Thaw frozen plasma samples on ice.
- To a 50 μL aliquot of plasma in a microcentrifuge tube, add 150-200 μL of ice-cold methanol or acetonitrile containing the internal standard mixture (e.g., Trimethylammonium chloride-13c3,d9, d9-TMAO, d9-choline at a final concentration of 1-10 μM each).
- Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
- Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Protocol 2: Dilution and Filtration for Urine Samples

Urine samples typically require less extensive cleanup than plasma.

Thaw frozen urine samples on ice and vortex to ensure homogeneity.



- Centrifuge the urine sample at 10,000 x g for 5 minutes to pellet any particulate matter.
- Dilute the urine supernatant 1:5 or 1:10 with water or the initial mobile phase.
- Add the internal standard mixture to the diluted urine.
- Filter the sample through a 0.22 μm syringe filter into an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The separation and detection of the target metabolites are achieved using LC-MS/MS. Both Hydrophilic Interaction Liquid Chromatography (HILIC) and Reversed-Phase (RP) chromatography with a C18 column can be employed.

Table 1: LC-MS/MS Parameters



Parameter	HILIC Method	C18 Method	
LC System	UPLC or HPLC system	UPLC or HPLC system	
Column	HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 μm)	C18 column (e.g., Phenomenex Gemini-NX C18, 100 x 3 mm, 3 µm)[5]	
Mobile Phase A	10 mM Ammonium formate in water with 0.1% formic acid	5 mM Ammonium acetate in water[5]	
Mobile Phase B	Acetonitrile with 0.1% formic acid	Acetonitrile[5]	
Gradient	Start with high %B, gradually decrease to elute polar compounds	Start with low %B, gradually increase for elution	
Flow Rate	0.3 - 0.5 mL/min		
Column Temperature	30 - 40°C	30 - 40°C	
Injection Volume	5 - 10 μL	5 - 10 μL	
MS System	Triple quadrupole mass spectrometer	Triple quadrupole mass spectrometer	
Ionization Mode	Positive Electrospray Ionization (ESI+)	Positive Electrospray Ionization (ESI+)	
Detection Mode	Multiple Reaction Monitoring (MRM)	Multiple Reaction Monitoring (MRM)	

Table 2: Example MRM Transitions for Target Analytes and Internal Standards



Compound	Precursor Ion (m/z)	Product Ion (m/z)
Trimethylamine (TMA)	60.1	44.1
Trimethylammonium chloride- 13c3,d9 (as TMA)	69.1	49.1
Trimethylamine N-oxide (TMAO)	76.1	58.1
d9-Trimethylamine N-oxide (d9-TMAO)	85.1	66.1
Choline	104.1	60.1
d9-Choline	113.1	69.1
Betaine	118.1	59.1
d11-Betaine	129.1	69.1
L-Carnitine	162.1	103.1
d3-L-Carnitine	165.1	103.1

Data Presentation and Quantitative Analysis

The use of stable isotope-labeled internal standards allows for accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response. A calibration curve is constructed by plotting the peak area ratio of the analyte to its corresponding internal standard against the concentration of the analyte.

Table 3: Typical Quantitative Performance Data



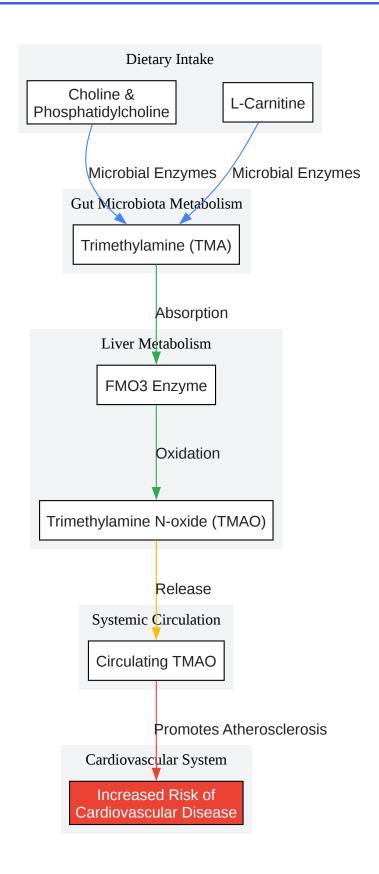
Analyte	Linearity Range (μΜ)	Recovery (%)	Inter-day Precision (%CV)
ТМАО	0.1 - 100[6][7]	91 - 107[6][7]	< 9[6][7]
Choline	0.1 - 200[6][7]	94 - 107[6][7]	< 9[6][7]
Betaine	0.1 - 200[6][7]	92 - 105[6][7]	< 9[6][7]
L-Carnitine	0.1 - 200[6][7]	91 - 106[6][7]	< 9[6][7]

Visualizations









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